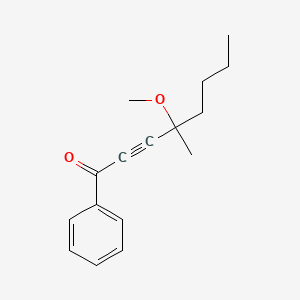
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromo-trifluoropropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzene (toluene) and 2-bromo-1,1,1-trifluoropropane.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves Friedel-Crafts alkylation, where toluene reacts with 2-bromo-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and more efficient purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromo-trifluoropropyl group can be reduced to form a trifluoropropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of compounds like 1-(2-Hydroxy-1,1,1-trifluoropropan-2-yl)-4-methylbenzene.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 1-(1,1,1-Trifluoropropan-2-yl)-4-methylbenzene.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-1,1,1-trifluoropropan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromo-trifluoropropyl group and a methyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
76954-05-7 |
|---|---|
Formule moléculaire |
C10H10BrF3 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
1-(2-bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10BrF3/c1-7-3-5-8(6-4-7)9(2,11)10(12,13)14/h3-6H,1-2H3 |
Clé InChI |
JTDHRYVTKNVIJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


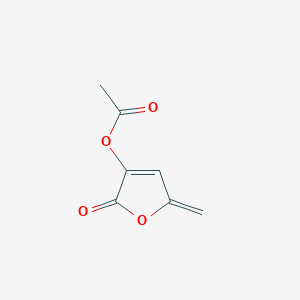
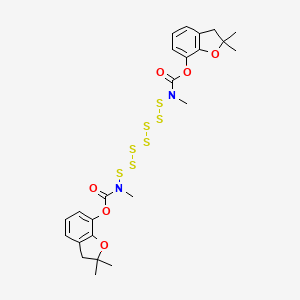
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)
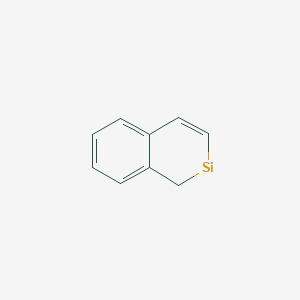


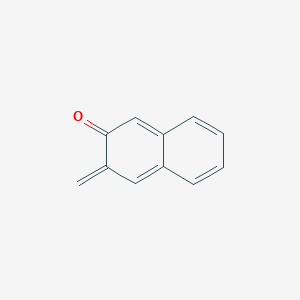
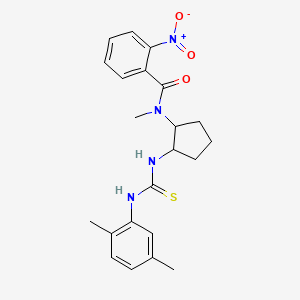
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
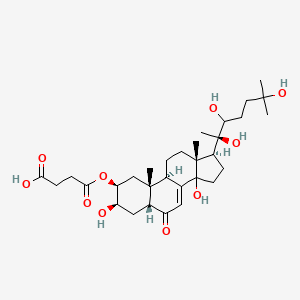
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
